

Application Note: Dipotassium Rhodizonate as a Complexometric Indicator for Heavy Metals

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Compound of Interest

Compound Name: *Rhodizonic acid dipotassium*

Cat. No.: *B12439108*

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Executive Summary

Dipotassium rhodizonate ($K_2C_6O_6$) serves as a highly specific, chromogenic indicator for Group 2 (Barium, Strontium) and heavy metals (Lead). While modern ICP-MS techniques dominate trace elemental analysis, rhodizonate chemistry remains a critical tool for cost-effective, rapid screening and specific pharmacopeial limit tests.

This application note details the mechanism, stability constraints, and validated protocols for using dipotassium rhodizonate in two contexts:

- Quantitative: Indirect complexometric/precipitation titration of Sulfate () using Barium Chloride.
- Qualitative: Colorimetric limit testing for Lead () and Barium ().

Chemical Principle & Mechanism

The Rhodizonate Ligand

Rhodizonic acid is a cyclic enediol. In its dipotassium salt form, it acts as a bidentate ligand.

The utility of this indicator relies on the solubility product constants (

) of the resulting metal complexes.

- The Competition: In a sulfate determination, the system contains

analyte and Rhodizonate indicator (

). Upon addition of Barium titrant (

), two competing reactions occur:

- (White Precipitate,

)

- (Red Precipitate,

is higher than

)

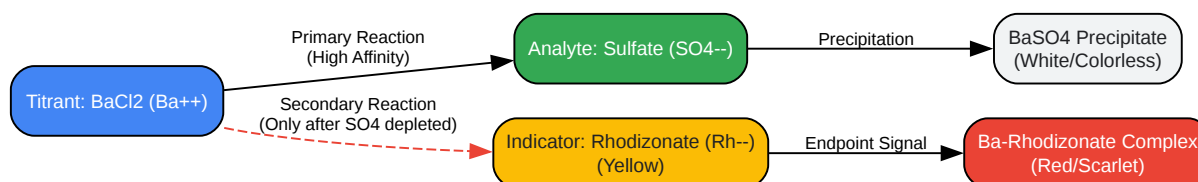
Because Barium Sulfate is significantly less soluble than Barium Rhodizonate, the

ions will selectively react with sulfate first. Only after all sulfate is consumed will the

react with the rhodizonate indicator, triggering a sharp color change from Yellow (free indicator) to Red-Violet (Barium complex).

Visualization of Mechanism

The following diagram illustrates the competitive equilibria driving the endpoint detection.



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Figure 1: Competitive precipitation mechanism. The indicator reaction (Red) is thermodynamically suppressed until the analyte (Sulfate) is exhausted.

Critical Reagent Stability (The "Freshness" Rule)

WARNING: Aqueous solutions of dipotassium rhodizonate are unstable and oxidize rapidly (turning from dark red/orange to colorless), rendering them useless within hours.

Stability Protocol:

- Solid Dispersion (Recommended): Mix 1 part Dipotassium Rhodizonate with 20-50 parts pure NaCl or KCl. Grind to a fine powder. This solid mixture is stable indefinitely when stored in a desiccator and can be added directly to the titration flask.
- Liquid Solution: If a solution is required, prepare 0.2% w/v in water immediately before use. Discard after 1 hour.

Protocol A: Quantitative Determination of Sulfate

Application: Determination of sulfate content in water, brine, or pharmaceutical raw materials.

Limit of Detection: ~2-5 ppm

Reagents[1][2][3]

- Titrant: 0.005 M Barium Chloride (), standardized.
- Indicator: Dipotassium Rhodizonate (Solid dispersion with NaCl, 1:50).
- Buffer: Acetate Buffer pH 3.0 (Dissolve 6g glacial acetic acid and 34g sodium acetate trihydrate in 1L water).
- Solvent Modifier: Acetone or Ethanol (95%).

Step-by-Step Methodology

Step	Action	Scientific Rationale
1	Transfer 25.0 mL of sample into a 250 mL Erlenmeyer flask.	Ensure accurate volumetric sampling.
2	Add 10 mL of Acetate Buffer (pH 3.0).	Maintains acidic environment to prevent precipitation of Barium Carbonate or Hydroxide, which causes false positives.
3	Add 20 mL of Acetone or Ethanol.	Critical: Lowers the dielectric constant of the solvent. This decreases the solubility of the Ba-Rhodizonate complex, sharpening the endpoint color change.
4	Add ~50 mg of the Solid Indicator Dispersion.	The solution should turn a pale yellow.
5	Titrate with 0.005 M BaCl ₂ under vigorous stirring.	Slow addition is necessary near the endpoint to allow equilibrium.
6	Endpoint: Stop when the color shifts from Yellow to Red-Violet.	The red color must persist for 30 seconds.

Calculation

- : Volume of titrant (mL)
- : Molarity of
- : Molar mass of Sulfate (

)

Protocol B: Qualitative Heavy Metal Screening (Pb/Ba)

Application: Rapid identification of Lead or Barium contamination (e.g., Forensic Gunshot Residue or surface contamination).

Reagents

- Indicator Solution: 0.2% Dipotassium Rhodizonate in water (Freshly prepared).
- Buffer: Tartrate Buffer pH 2.8 (1.5g Sodium Bitartrate + 1.5g Tartaric Acid in 100mL water).
- Confirmation Reagent: 5% Hydrochloric Acid (HCl).

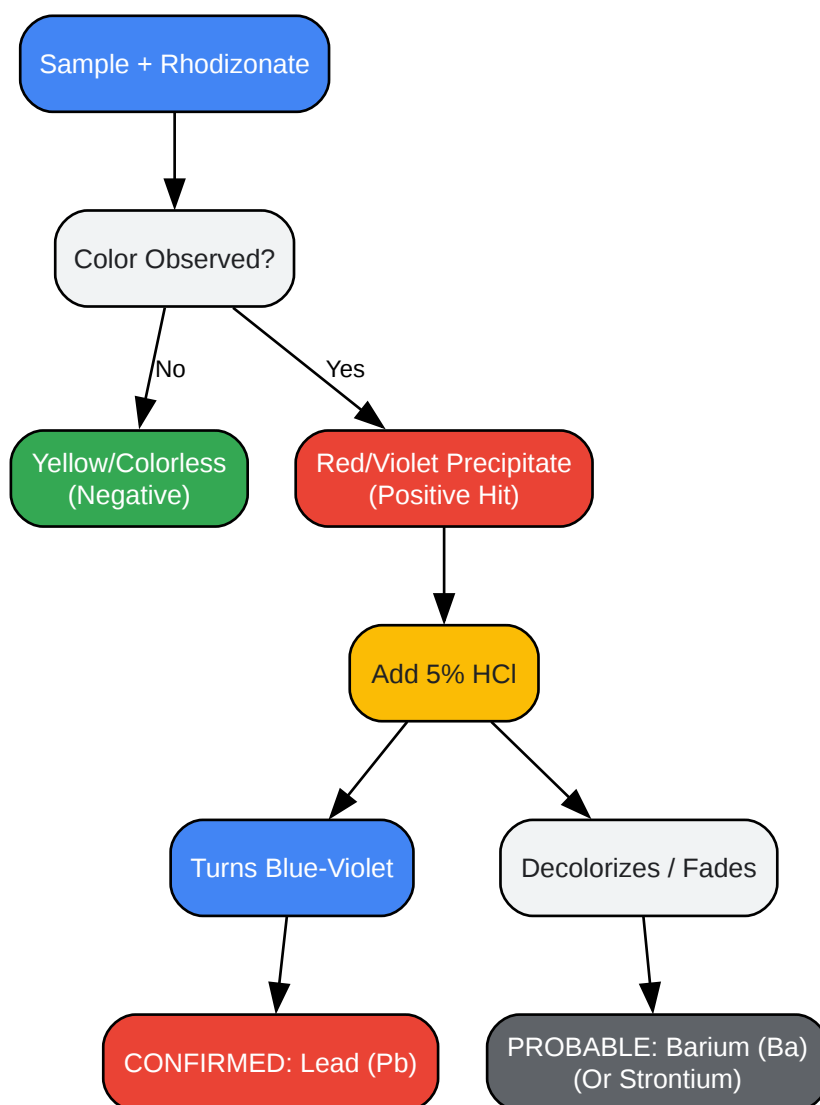
Workflow & Interpretation

- Spot Test: Place a drop of the sample solution on filter paper or a white porcelain tile.
- Indication: Add 1 drop of Indicator Solution.
- Observation:
 - No Color/Yellow: Negative.
 - Red/Violet/Scarlet: Potential Positive for Pb, Ba, or Sr.
- Differentiation (The Acid Test):
 - Add 1 drop of 5% HCl to the colored spot.

Result Interpretation Table:

Initial Color	Reaction to HCl	Metal Identified	Notes
Scarlet/Violet	Turns Blue-Violet	Lead (Pb)	High specificity. The blue complex is Lead Hydrogen Rhodizonate.
Red-Brown	Decolorizes (Yellow)	Barium (Ba)	Acid dissolves the Ba-complex.
Red	Decolorizes (Yellow)	Strontium (Sr)	Acid dissolves the Sr-complex.

Diagnostic Flowchart



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Figure 2: Decision tree for differentiating Lead from Barium using the acid confirmation step.

Interferences and Troubleshooting

- Iron (): Can cause deep yellow/brown background interference. Masking with fluoride or reduction to with ascorbic acid is recommended if iron is present.
- Oxidation: If the indicator solution is orange or clear before addition, it has oxidized. Discard immediately.
- pH Drift: In Protocol A, if the pH rises above 4.0, Barium Carbonate may precipitate, leading to high results. Ensure the acetate buffer is fresh.

References

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Sources

- [1. RHODIZONIC ACID DIPOTASSIUM SALT | 13021-40-4 \[chemicalbook.com\]](#)
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